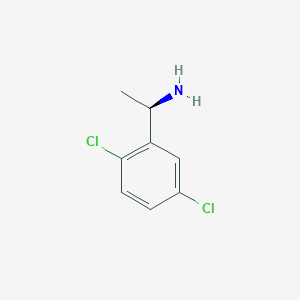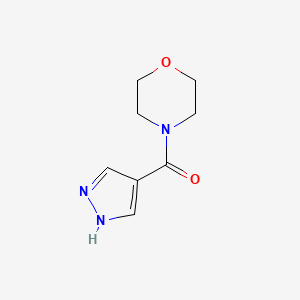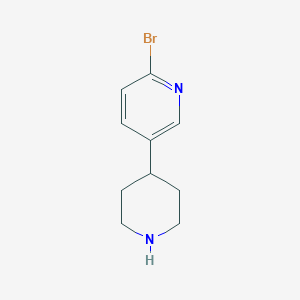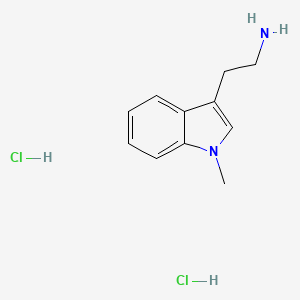
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one
Vue d'ensemble
Description
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one (MDI) is an organic compound that is widely used in scientific research. It is a cyclic compound with a five-membered ring, and is classified as an indazole. MDI is used as a tool in many biochemical and physiological studies due to its unique properties. It is used in the synthesis of various compounds, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one is not well understood. However, it is known to bind to certain proteins in the body, such as cytochrome P450, and can modulate its activity. It is also known to interact with other proteins and enzymes, such as acetylcholinesterase, and can affect their activity as well. Furthermore, this compound can interact with certain receptors in the body, such as the 5-HT1A receptor, and can affect their activity as well.
Biochemical and Physiological Effects
This compound has been studied extensively for its effects on biochemical and physiological processes. It has been shown to have anticonvulsant, analgesic, and antidepressant effects. It has also been shown to have anti-inflammatory and antinociceptive effects. Furthermore, it has been shown to have neuroprotective effects, and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one has several advantages and limitations when used in laboratory experiments. One advantage is its low cost, as it is relatively inexpensive to synthesize. Additionally, it is relatively stable and has a long shelf life. Furthermore, it is relatively safe to use in laboratory experiments, as it has a low toxicity. One limitation is that it can be difficult to synthesize, as the reaction conditions must be carefully controlled. Additionally, it can be difficult to measure its concentration accurately, as it is a low-molecular-weight compound.
Orientations Futures
There are many potential future directions for research on 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done on its synthesis, its stability, and its potential uses in drug discovery and development. Additionally, further research could be done on its potential use as a polymer material, and its potential applications in materials science. Finally, further research could be done on its potential use as a tool in the study of biological processes, such as gene expression and cell signaling.
Applications De Recherche Scientifique
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one is used as a tool in many scientific research applications, such as the synthesis of compounds, the study of its mechanism of action, and its effects on biochemical and physiological processes. It is also used in drug discovery and development, as it can be used to study the effects of various compounds on the body. Furthermore, it is used in the synthesis of polymers materials, and its chemical properties can be used to develop new materials.
Propriétés
IUPAC Name |
1-methyl-6,7-dihydro-4H-indazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROQHXYFRGTYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(=O)CC2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




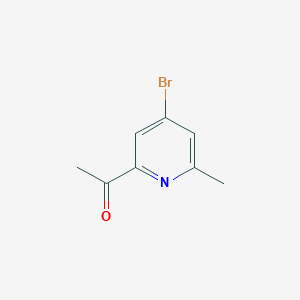
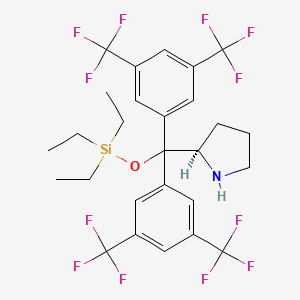
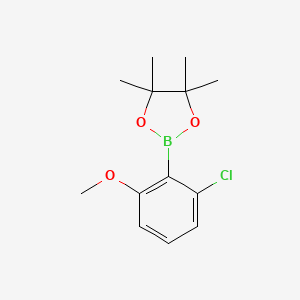
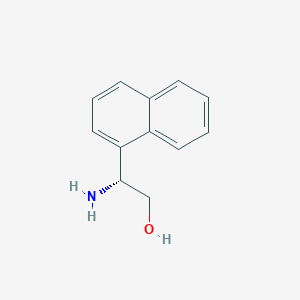

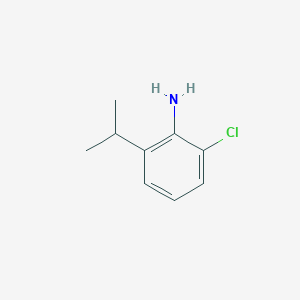
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
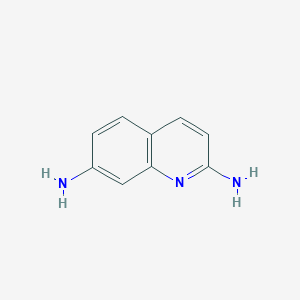
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)
